2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride
Description
2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is a fused bicyclic compound featuring a pyrrolo-pyrimidine core substituted with a cyclopropyl group at position 2. The pyrrolo[3,4-d]pyrimidine scaffold is structurally related to purine analogs, making it a versatile pharmacophore in medicinal chemistry. The cyclopropyl substituent introduces steric and electronic modifications that influence physicochemical properties, metabolic stability, and target binding compared to other derivatives. Its hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H12ClN3 |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;hydrochloride |
InChI |
InChI=1S/C9H11N3.ClH/c1-2-6(1)9-11-4-7-3-10-5-8(7)12-9;/h4,6,10H,1-3,5H2;1H |
InChI Key |
DVMMETFHTYEDHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C3CNCC3=N2.Cl |
Origin of Product |
United States |
Preparation Methods
Core Pyrrolo[3,4-d]pyrimidine Synthesis via Cyclocondensation
The pyrrolo[3,4-d]pyrimidine scaffold forms the foundation of the target compound. A widely adopted approach involves the cyclocondensation of 1,3-diaminopropane derivatives with carbonyl-containing precursors. For instance, reacting 3-aminopyrrolidine-2-carboxamide with cyclopropyl ketones under acidic conditions yields the bicyclic framework . Key steps include:
-
Ring Formation : The amine group attacks the carbonyl carbon, followed by dehydration to form the pyrimidine ring.
-
Cyclization : Intramolecular nucleophilic substitution closes the pyrrole ring, yielding the fused heterocycle.
Reaction conditions (e.g., HCl catalysis, ethanol solvent, 80–100°C) significantly impact yields, with optimal results achieving ~75% purity before salt formation .
Multicomponent Reactions for Streamlined Synthesis
Recent advances leverage one-pot multicomponent reactions (MCRs) to streamline synthesis. A method adapted from pyrrolo[2,3-d]pyrimidine derivatives involves:
-
Reactants :
-
Cyclopropylglyoxal (1.0 equiv) as the cyclopropane source.
-
6-Amino-1,3-dimethyluracil (1.0 equiv) for pyrimidine ring construction.
-
Ammonium acetate (1.2 equiv) as a nitrogen donor.
-
-
Conditions :
This method avoids isolating intermediates, enhancing efficiency. The cyclopropyl group is introduced in situ via cyclopropylglyoxal, which participates in Knoevenagel condensation and subsequent cyclization .
Hydrochloride Salt Formation
The final step involves converting the free base to the hydrochloride salt:
-
Procedure :
-
Characterization :
Comparative Analysis of Synthetic Routes
The table below evaluates key methods:
Multicomponent reactions offer superior yields and purity, whereas post-synthetic cyclopropanation is less efficient but valuable for late-stage diversification.
Challenges and Optimization Strategies
-
Byproduct Formation : Competing reactions during cyclopropanation generate dihydro derivatives. Using excess diiodomethane (2.5 equiv) suppresses this .
-
Solvent Choice : Ethanol enhances TBAB’s catalytic activity in MCRs by stabilizing ionic intermediates .
-
Acid Sensitivity : The free base degrades under strong acidic conditions; HCl addition at 0°C minimizes decomposition .
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The pyrimidine moiety facilitates nucleophilic substitution, particularly at the 4-position, due to the electron-withdrawing effect of adjacent nitrogen atoms. Common substitutions include:
For example, methoxylation at the 4-position produces 4-methoxy derivatives, as seen in the synthesis of 2-cyclopropyl-4-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride .
Electrophilic Aromatic Substitution (EAS) on the Pyrrole Ring
The pyrrole ring undergoes EAS at electron-rich positions (C5/C6), though steric hindrance from the cyclopropyl group may limit reactivity:
| Reaction Type | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Nitro group (-NO₂) introduction | Low regioselectivity observed |
| Sulfonation | SO₃, H₂SO₄ | Sulfonic acid (-SO₃H) formation | Requires harsh conditions |
These reactions are less common due to competing decomposition pathways but remain valuable for introducing electron-withdrawing groups.
Oxidation of the Dihydro Moiety
The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine system can undergo oxidation to form fully aromatic pyrrolo-pyrimidines:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | CH₂Cl₂, 25°C, 12h | Aromatic pyrrolo[3,4-d]pyrimidine | Enhances π-stacking in drug design |
| MnO₂ | Toluene, reflux, 6h | Dehydrogenated derivative | Improves metabolic stability |
Oxidation is critical for tuning electronic properties and enhancing interactions with biological targets like kinases .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable functionalization at halogenated positions (e.g., C2 or C4):
| Reaction Type | Catalyst/Base | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Aryl boronic acids | Biaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, KOtBu | Aryl amines | N-arylated analogs |
These reactions are pivotal for introducing pharmacophores, as demonstrated in the synthesis of ATR kinase inhibitors .
Cyclopropane Ring Modifications
The cyclopropyl group participates in strain-driven reactions:
| Reaction Type | Reagents/Conditions | Outcome | Significance |
|---|---|---|---|
| Ring-Opening | H₂O, H⁺, 100°C | Formation of propyl chain | Rare; observed under acidic conditions |
| Radical Addition | AIBN, R-X, UV light | Functionalization at cyclopropane | Explored for SAR studies |
The cyclopropyl ring generally remains intact under mild conditions, contributing to the compound’s conformational rigidity .
Acid/Base-Mediated Transformations
Protonation/deprotonation equilibria influence reactivity:
-
Deprotonation : Treatment with NaH in THF deprotonates the pyrrole NH, enabling alkylation or acylation at nitrogen.
-
Salt Formation : Reacts with HCl to form stable hydrochloride salts, improving solubility .
Synthetic Optimization Strategies
Key parameters for reaction efficiency:
Scientific Research Applications
Biological Activities
-
Antimicrobial Properties
- Research indicates that pyrimidine derivatives, including 2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride, exhibit significant antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacteria such as E. coli and S. aureus, with minimum inhibitory concentrations reported in the low micromolar range .
-
Anticancer Activity
- Pyrrolopyrimidine derivatives have been evaluated for their anticancer potential. Studies have demonstrated that modifications in the structure of these compounds can enhance their efficacy against different cancer cell lines. For instance, certain derivatives showed increased cytotoxicity compared to standard chemotherapeutic agents .
- Anti-inflammatory Effects
- Antiviral Activity
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions that incorporate cyclopropyl and pyrimidine moieties. Various methodologies have been employed to optimize yield and purity, including:
- One-pot reactions involving cyclization and functionalization.
- Use of specific reagents to facilitate the formation of the pyrrole-pyrimidine system.
Case Studies
-
Case Study on Antimicrobial Efficacy
- A study evaluated a series of pyrrolopyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-withdrawing groups at specific positions exhibited enhanced antibacterial activity, suggesting a structure-activity relationship that could guide future drug design efforts.
-
Case Study on Anticancer Activity
- In vitro testing of a derivative showed promising results in inhibiting proliferation in breast cancer cell lines. The compound induced apoptosis through activation of caspase pathways, indicating its potential as a lead compound for further development in oncology.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity and affecting downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The target compound shares the pyrrolo[3,4-d]pyrimidine core with analogs but differs in substituents at position 2 (Table 1). Key comparisons include:
Table 1: Structural and Physicochemical Properties of Selected Analogs
Physicochemical and Pharmacokinetic Differences
- Lipophilicity : The cyclopropyl group in the target compound increases lipophilicity (logP ~1.8 estimated) compared to polar pyridinyl (logP ~0.5) or hydrophilic dihydrochloride salts (). This enhances membrane permeability but may reduce aqueous solubility .
- Solubility : The hydrochloride salt of the target compound balances solubility, whereas dihydrochloride analogs (e.g., ) exhibit higher solubility due to additional protonation sites .
Biological Activity
2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is a heterocyclic compound belonging to the pyrrolopyrimidine class. Its unique bicyclic structure, characterized by a fused pyrrole and pyrimidine moiety along with a cyclopropyl group, positions it as a significant candidate for various therapeutic applications. This article explores its biological activity, including enzyme inhibition, receptor antagonism, and potential therapeutic uses.
- Molecular Formula : C₉H₁₂ClN₃O
- Molecular Weight : 195.66 g/mol
- CAS Number : 1220038-59-4
Biological Activity Overview
Research indicates that this compound exhibits several promising biological activities:
-
Enzyme Inhibition :
- The compound has shown efficacy as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. Studies have reported IC50 values indicating its potency against both human and pathogenic DHFRs.
- For instance, related compounds have demonstrated IC50 values in the nanomolar range, suggesting strong inhibitory potential against Toxoplasma gondii DHFR with selectivity over human DHFR .
-
Receptor Antagonism :
- The compound interacts with various receptors, potentially affecting pathways involved in cancer and other diseases. Its binding affinity and selectivity are critical for its pharmacological profile.
- Anticancer Activity :
The biological activity of this compound is primarily attributed to its structural features that allow for effective binding to target enzymes and receptors. Molecular modeling studies suggest that the cyclopropyl group enhances hydrophobic interactions with key residues in target proteins, thereby increasing binding affinity.
Comparative Analysis of Structural Analogues
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | IC50 Values |
|---|---|---|---|
| 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | Fused pyrrole and pyridine rings | Allosteric modulation of muscarinic receptors | Not specified |
| Pyrazolo[3,4-d]pyrimidine derivatives | Incorporates pyrazole instead of pyrrole | Targeting CDK2 with significant anticancer activity | Not specified |
| 5-Methyl-6,7-dihydro-[1H]-pyrrolo[3,4-b]pyridin-5-one | Methyl substitution on the pyrrole ring | Selective inhibition of PI3K pathways | Not specified |
This table illustrates the diversity within the chemical class while emphasizing the unique aspects of this compound.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- In vitro Studies :
- In vivo Models :
- Animal models have shown promising results where treatment with related compounds resulted in reduced tumor growth and improved survival rates compared to controls.
Q & A
Basic: What are the recommended methods for synthesizing 2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride with high purity?
Answer:
Synthesis typically involves cyclocondensation reactions under inert atmospheres to minimize side products. Key steps include:
- Cyclopropyl Group Introduction : Use palladium-catalyzed cross-coupling reactions to attach the cyclopropyl moiety to the pyrrolopyrimidine core .
- Purification : Employ gradient HPLC (High-Performance Liquid Chromatography) with C18 columns and trifluoroacetic acid (TFA) as a mobile phase modifier to isolate the hydrochloride salt form. Recrystallization in ethanol/water mixtures can further enhance purity .
- Validation : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane, 1:1) and confirm final purity (>98%) using LC-MS .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Answer:
Structural validation requires a multi-technique approach:
- Spectroscopy :
- NMR : Analyze - and -NMR spectra to confirm proton environments (e.g., cyclopropyl protons at δ ~1.2–1.5 ppm and pyrrolidine ring protons at δ ~3.8–4.2 ppm) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z 221.1 for the free base) .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns in the hydrochloride salt form .
| Key Spectroscopic Data (from PubChem) |
|---|
InChI : InChI=1S/C6H7N3.ClH/c1-2-9-6-4-7-3-5(6)8-1;/h1-2,7H,3-4H2;1H |
InChI Key : OBNGJWDRGTWXLN-UHFFFAOYSA-N |
Advanced: What strategies are effective in resolving contradictions between computational predictions and experimental solubility data for this compound?
Answer:
Discrepancies often arise from oversimplified computational models. To address this:
- Parameter Refinement : Adjust solvation models (e.g., COSMO-RS or MD simulations) to account for hydrochloride salt dissociation in aqueous media .
- Experimental Cross-Validation :
- Literature Synthesis : Review prior studies on analogous pyrrolopyrimidine derivatives to identify solvent systems (e.g., DMSO/water) that stabilize the compound .
Advanced: How can the compound's interaction with biological targets be systematically investigated?
Answer:
A tiered methodology is recommended:
- In Vitro Binding Assays :
- Computational Modeling :
- Functional Studies :
Advanced: What experimental designs are optimal for studying metabolic stability in hepatic models?
Answer:
- Hepatocyte Incubations : Use primary human hepatocytes (PHH) or HepG2 cells with LC-MS/MS quantification of parent compound depletion over 0–120 minutes .
- Cytochrome P450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., Vivid® CYP450 kits) to identify metabolic liabilities .
- Data Interpretation : Normalize results to positive controls (e.g., verapamil for CYP3A4) and apply Michaelis-Menten kinetics to estimate intrinsic clearance .
Basic: What are the critical storage conditions to maintain compound stability?
Answer:
- Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis of the cyclopropyl group .
- Solubility Considerations : Prepare stock solutions in anhydrous DMSO (≥99.9%) and aliquot to avoid freeze-thaw cycles .
Advanced: How can researchers address conflicting bioactivity data across cell-based assays?
Answer:
- Assay Optimization :
- Mechanistic Follow-Up : Use RNA-seq or phosphoproteomics to identify off-target effects that may explain discrepancies .
Advanced: What computational tools are best suited for predicting the compound’s pharmacokinetic properties?
Answer:
- ADME Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (clogP ~2.1), BBB permeability, and CYP450 interactions .
- Machine Learning : Train models on pyrrolopyrimidine datasets (ChEMBL) to refine predictions for volume of distribution (Vd) and half-life (t1/2) .
Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?
Answer:
- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Monitor transitions like m/z 221.1 → 154.0 (quantifier) and 221.1 → 98.1 (qualifier) .
- Calibration Standards : Prepare in matched biological fluid (e.g., plasma) to account for matrix effects .
Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
